Restoration of Discharged Lithium-Metal Batteries:
Scientific Field: Battery Technology
Application Summary: Lithium-metal batteries, which use metallic lithium as the anode, show great promise as the next generation of rechargeable batteries Rest periods after battery discharge might help to solve this problem.
Methods of Application: The efficiency of the electrodeposition–electrodissolution cycle is used as a metric with which to evaluate lithium-metal battery systems. This is measured in model systems in which lithium is cycled on and off a copper substrate.
Results or Outcomes: It has been found that electrically isolated lithium metal can reconnect to the anode after calendar ageing of the discharged battery, potentially improving the performance of lithium-metal batteries.
Theoretical and Computational Investigations of Li-ion Battery Materials and Electrolytes:
Scientific Field: Computational Physics and Chemistry
Application Summary: The exploration of new Li-ion battery materials is an important focus of materials scientists and computational physicists and chemists throughout the world. Computational prediction of ideal compounds is a leading methodology in designing materials and electrolytes optimized for function, including those for Li-ion batteries.
Methods of Application: Theoretical and computational methods are used to predict ideal compounds for Li-ion batteries. These methods help in understanding how the materials and the electrolyte chemistries behave.
Results or Outcomes: This theoretical approach has led to the discovery of new Li-ion battery materials, driving the adoption of electrical vehicles (EV) as viable alternatives to combustion engines.
Scientific Field: Energy Storage Technology
Application Summary: Lithium-ion batteries have transformed our lives and are now found in everything from mobile phones to laptop computers and electric cars.
Methods of Application: In this technology, a metal oxide is a cathode, and lithium ions move from the anode to the cathode during discharge and back when charging.
Results or Outcomes: The performance gains of rechargeable Li-ion batteries are driving the adoption of electrical vehicles (EV) as viable alternatives to combustion engines.
Application Summary: The capacity of lithium-ion batteries drops dramatically at low temperatures (LTs) below 0 °C, thus restricting its applications as a reliable power source for electric vehicles in cold climates and equipment used in the aerospace.
Results or Outcomes: This approach has led to the development of low-temperature electrolytes for lithium-ion and lithium metal batteries, enhancing their performance in cold climates.
Lithium methoxide is an organometallic compound with the chemical formula . It is classified as the lithium salt of methanol and is categorized under alkali metal alkoxides. This compound typically appears as a white solid or a colorless liquid, depending on its form, and is known for its high reactivity, particularly with water, where it can react violently, producing lithium hydroxide and methanol. Lithium methoxide is soluble in methanol but has limited solubility in other organic solvents, making it useful in specific chemical applications .
Lithium methoxide can be synthesized through several methods:
Lithium methoxide has several important applications:
Research on the interactions of lithium methoxide with other compounds primarily focuses on its reactivity profile. Studies indicate that it reacts vigorously with water, producing heat and potentially hazardous conditions. The compound's interaction with moisture leads to hydrolysis, which can affect its stability and purity during storage and handling . Additionally, when used in organic synthesis, its interactions with substrates can significantly influence reaction outcomes.
Lithium methoxide shares similarities with several other alkali metal alkoxides. Below are some comparable compounds:
Compound Name | Formula | Unique Features |
---|---|---|
Sodium Methoxide | NaOCH₃ | More stable than lithium methoxide; less reactive |
Potassium Methoxide | KOCH₃ | Higher solubility in organic solvents; less hazardous |
Magnesium Methoxide | Mg(OCH₃)₂ | Used primarily in coordination chemistry; less reactive than alkali metal alkoxides |
Lithium methoxide stands out due to its strong basicity and unique reactivity profile. Compared to sodium and potassium methoxides, it exhibits higher reactivity towards electrophiles and is more effective as a catalyst in certain organic reactions. Its ability to form stable complexes with various substrates also differentiates it from other similar compounds .
The direct synthesis pathway utilizing lithium metal and methanol represents the most fundamental approach to lithium methoxide production, offering exceptional purity levels and straightforward reaction mechanisms. This methodology involves the direct interaction between metallic lithium and anhydrous methanol under controlled atmospheric conditions, resulting in the formation of lithium methoxide alongside hydrogen gas evolution. The reaction proceeds according to the stoichiometric equation: 2 Li + 2 CH₃OH → 2 CH₃OLi + H₂, demonstrating the quantitative conversion potential inherent in this synthesis route.
Industrial implementation of this direct synthesis requires meticulous control of reaction parameters to ensure optimal yield and product quality. Research findings indicate that the dosage of single batch lithium should constitute 0.1-0.3 weight percent of methanol inventory, with lithium additions performed in intervals of 20-40 minutes to maintain controlled reaction kinetics. Temperature management emerges as a critical factor, with optimal reaction temperatures maintained between 40-50 degrees Celsius during lithium addition phases to prevent excessive heat generation and ensure complete dissolution.
The stirring and reaction continuation parameters significantly influence the final product characteristics. After complete lithium metal addition, the reaction mixture requires stirring until complete solid dissolution occurs, followed by temperature elevation and reflux conditions maintained for 0.5-1 hour duration. This extended reaction period ensures complete conversion of lithium metal to lithium methoxide while facilitating the removal of unreacted materials and byproducts.
Comparative analysis of reaction conditions reveals substantial variations in product quality based on processing parameters. When lithium sand is added in controlled portions versus dispositive addition, the controlled approach yields lithium methoxide with 99.4 percent purity compared to 96.3 percent purity achieved through single-addition methods. These findings demonstrate the critical importance of systematic addition protocols in achieving high-purity lithium methoxide production.
The kinetic characteristics of lithium metal dissolution in methanol exhibit complex dependencies on multiple operational variables including temperature, stirring intensity, and lithium particle size distribution. Laboratory-scale investigations demonstrate that optimal reaction conditions involve maintaining temperatures below 60 degrees Celsius throughout the lithium addition process to prevent violent reactions and ensure controlled hydrogen evolution. The exothermic nature of the reaction necessitates efficient heat removal systems to maintain stable reaction temperatures.
Particle size optimization studies reveal that lithium sand preparations with smaller particle sizes demonstrate enhanced reaction rates and more uniform product formation compared to larger lithium chunks. The increased surface area exposure facilitates more rapid methanol interaction and reduces localized heating effects that can compromise product quality. Industrial applications typically employ lithium sand preparations ranging from 0.5-1 kilogram batch sizes to optimize reaction control and product consistency.
Lithium methoxide exhibits a complex aggregation behavior that fundamentally influences its structural characteristics and chemical properties. The crystallographic structure of lithium methoxide has been demonstrated to be similar to that of lithium hydroxide, featuring significant structural similarities that indicate a predominantly ionic character with notable covalent contributions [1]. The compound crystallizes in a structure that, while reminiscent of a giant two-dimensional polymer, is generally considered ionic in nature [1].
The molecular weight determinations reveal that lithium methoxide forms various aggregated species depending on the experimental conditions and concentration [2] [3]. The bulk density of lithium methoxide is reported as 0.60 grams per cubic centimeter, with the compound appearing as a white, crystalline powder [3] [4]. The molecular formula CH₃LiO corresponds to a molecular weight of 37.98 grams per mole [4] [5].
Comprehensive structural analysis indicates that lithium methoxide exhibits polymeric aggregation patterns similar to other alkali metal alkoxides. The aggregation behavior follows established patterns observed in related lithium compounds, where the lithium centers adopt coordination numbers typically ranging from two to four, depending on the degree of aggregation [6] [7]. In mixed alkyllithium and lithium alkoxide aggregates, the lithium-oxygen bond exhibits marked ionic character, with carbon-oxygen-lithium angles approaching linearity in the gas phase [6].
The crystallographic data reveals that lithium methoxide can form various structural motifs, including dimeric species with Li₂O₂ ring structures, tetrameric Li₄O₄ cubane arrangements, and extended polymeric chains [8] [9]. Small angle neutron scattering studies on related lithium-containing systems have demonstrated that lithium-based headgroups can self-assemble into a variety of aggregation states, with mean aggregation numbers varying significantly based on experimental conditions [10] [11].
The lithium-oxygen bond lengths in lithium methoxide typically range from 1.577 to 1.693 Angstroms, as determined through various computational and experimental methods [12] [13]. These bond length measurements are consistent with those observed in related lithium alkoxide systems, where Li-O distances commonly fall between 1.85 and 2.00 Angstroms in aggregated structures [9].
The spectroscopic characterization of lithium methoxide provides crucial insights into its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy reveals distinct signatures for both lithium nuclei and the organic components of the molecule.
Proton nuclear magnetic resonance spectroscopy of lithium methoxide shows a characteristic singlet at 3.32 parts per million when measured in dimethyl sulfoxide-d₆, corresponding to the methyl group protons [15]. This chemical shift is consistent with the electron-withdrawing effect of the lithium-oxygen bond, which deshields the methyl protons compared to free methanol [15]. The singlet multiplicity confirms the rapid exchange processes typical of alkoxide systems [15].
Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon environment in lithium methoxide. The carbon chemical shift typically appears in the range characteristic of alkoxide carbon atoms, reflecting the electronic influence of the lithium-oxygen bond on the methyl carbon [16]. The ¹³C nuclear magnetic resonance chemical shifts are influenced by the coordination environment of the lithium center and the degree of aggregation [17].
Infrared spectroscopy reveals characteristic vibrational signatures of lithium methoxide. The carbon-oxygen stretching vibrations appear in regions typical of alkoxide functional groups, while lithium-oxygen stretching modes provide direct information about the metal-oxygen bond character [18] [19]. The infrared spectrum of lithium methoxide shows distinct absorption bands that can be used to identify the compound and distinguish it from related species such as lithium carbonate or lithium hydroxide [18].
The vibrational spectroscopy of lithium methoxide has been employed in various analytical contexts, particularly in battery research where lithium methoxide appears as a decomposition or reaction product [20] [21] [19]. Surface-enhanced infrared spectroscopy techniques have proven particularly valuable for detecting lithium methoxide in complex mixtures and interfacial environments [22].
Density functional theory calculations provide detailed insights into the molecular geometry and electronic structure of lithium methoxide. Computational studies have employed various levels of theory to investigate the structural properties, bonding characteristics, and aggregation behavior of lithium methoxide systems.
The most commonly employed density functional theory methods for lithium methoxide calculations include the B3LYP hybrid functional with basis sets ranging from 6-31G(d) for initial geometry optimizations to def2-TZVP for high-accuracy calculations [24] [6]. The B3LYP functional has demonstrated reliable performance for organolithium systems, providing bond length accuracies within 0.02 Angstroms of experimental values [24] [6].
Computational modeling reveals that the molecular geometry of lithium methoxide is strongly influenced by its aggregation state. In monomeric form, the carbon-oxygen-lithium angle approaches linearity, consistent with significant ionic character in the lithium-oxygen bond [6]. However, in aggregated systems and solution environments, this geometry can deviate significantly from linearity due to solvation effects and intermolecular interactions [6] [7].
Molecular dynamics simulations using combined quantum mechanics and molecular mechanics approaches have provided insights into the dynamic behavior of lithium methoxide in solution [6] [7]. These studies reveal that the aggregates are stabilized by both direct lithium-oxygen interactions and nonclassical carbon-hydrogen-oxygen hydrogen bonds involving solvent molecules [6].
The computational investigation of lithium methoxide polymeric aggregates has employed various software packages, including GAUSSIAN, GAMESS, and DMol³ [25] [26]. These calculations typically involve full geometry optimization followed by harmonic frequency analysis to confirm the nature of stationary points and to calculate vibrational spectra for comparison with experimental infrared data [27].
Density functional theory calculations predict lithium-oxygen bond lengths in excellent agreement with experimental crystallographic data. The computed bond lengths typically fall within the range of 1.60 to 1.70 Angstroms for monomeric species and 1.85 to 2.00 Angstroms for aggregated systems [12] [13]. The accuracy of these predictions depends on the choice of functional and basis set, with hybrid functionals generally providing superior performance for lithium-containing systems [24].
The computational modeling of lithium methoxide has been extended to include solvation effects using polarizable continuum models and explicit solvation approaches [6] [7]. These studies demonstrate that solvent coordination significantly affects the molecular geometry, with coordinating solvents such as dimethyl ether causing substantial deviations from gas-phase structures [6]. The coordination of solvent molecules to lithium centers typically results in tetrahedral or higher coordination geometries, contrasting with the lower coordination numbers observed in the gas phase [6] [7].
Flammable;Corrosive